

# Spectroscopic and Structural Elucidation of 2-Methoxyoctanenitrile: A Technical Guide

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## Compound of Interest

Compound Name: *2-Methoxyoctanenitrile*

Cat. No.: *B15434826*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **2-Methoxyoctanenitrile** is a bifunctional molecule containing both a nitrile and a methoxy group, making it a potentially valuable intermediate in organic synthesis. Accurate structural confirmation is paramount for its application in research and development. This technical guide provides a predictive overview of the spectroscopic data for **2-methoxyoctanenitrile**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for this specific compound, this guide is based on established principles of spectroscopy and data from analogous structures. It also includes detailed experimental protocols for acquiring such data.

## Plausible Synthesis Route

A common method for the synthesis of  $\alpha$ -methoxynitriles is the reaction of an  $\alpha$ -halonitrile with sodium methoxide or by the electrochemical methylation of the corresponding saturated nitrile. For **2-methoxyoctanenitrile**, a plausible route involves the treatment of 2-bromoocyanenitrile with sodium methoxide in methanol.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of purified **2-methoxyoctanenitrile** is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta = 0.00$  ppm).
- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
- Data Acquisition:
  - $^1\text{H}$  NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.
  - $^{13}\text{C}$  NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

### Predicted $^1\text{H}$ NMR Data (400 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~4.05	Triplet	1H	H-2
~3.45	Singlet	3H	$-\text{OCH}_3$
~1.70	Multiplet	2H	H-3
~1.30-1.50	Multiplet	8H	H-4, H-5, H-6, H-7
~0.90	Triplet	3H	H-8

Proton assignments are based on the expected electronic effects of the methoxy and nitrile groups, which deshield the adjacent protons. Protons on carbons bonded to electronegative atoms, like the oxygen of the methoxy group, typically appear at lower fields.[1][2]

## Predicted $^{13}\text{C}$ NMR Data (100 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~118	C-1 (-C≡N)
~75	C-2
~58	-OCH <sub>3</sub>
~32	C-3
~29.0	C-4, C-5, C-6
~22.5	C-7
~14.0	C-8

The chemical shift of the nitrile carbon is typically in the range of 115-125 ppm.[3][4] The carbon atom attached to the electronegative oxygen (C-2) is expected to be significantly downfield.[4][5] Carbons in the alkyl chain will have characteristic shifts for aliphatic compounds.[4][5]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## Experimental Protocol: IR Spectroscopy

- Sample Preparation: A drop of neat **2-methoxyoctanenitrile** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .

## Predicted IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2950-2850	Strong	C-H stretch (aliphatic)
~2245	Medium, Sharp	C≡N stretch (nitrile)[3][6][7][8] [9]
~1465	Medium	C-H bend (CH <sub>2</sub> )
~1380	Medium	C-H bend (CH <sub>3</sub> )
~1100	Strong	C-O-C stretch (ether)

The nitrile group exhibits a characteristic sharp absorption band around 2250 cm<sup>-1</sup>.[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)  
[\[9\]](#) The C-O stretch of the ether is typically a strong band in the 1000-1300 cm<sup>-1</sup> region.  
Aliphatic C-H stretching vibrations are observed in the 2850-3000 cm<sup>-1</sup> range.[\[6\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

## Experimental Protocol: Mass Spectrometry

- Sample Introduction: A dilute solution of **2-methoxyoctanenitrile** in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for this type of molecule.
- Ionization: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[10\]](#)
- Data Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the molecular ion and various fragment ions.

## Predicted Mass Spectrometry Data (EI)

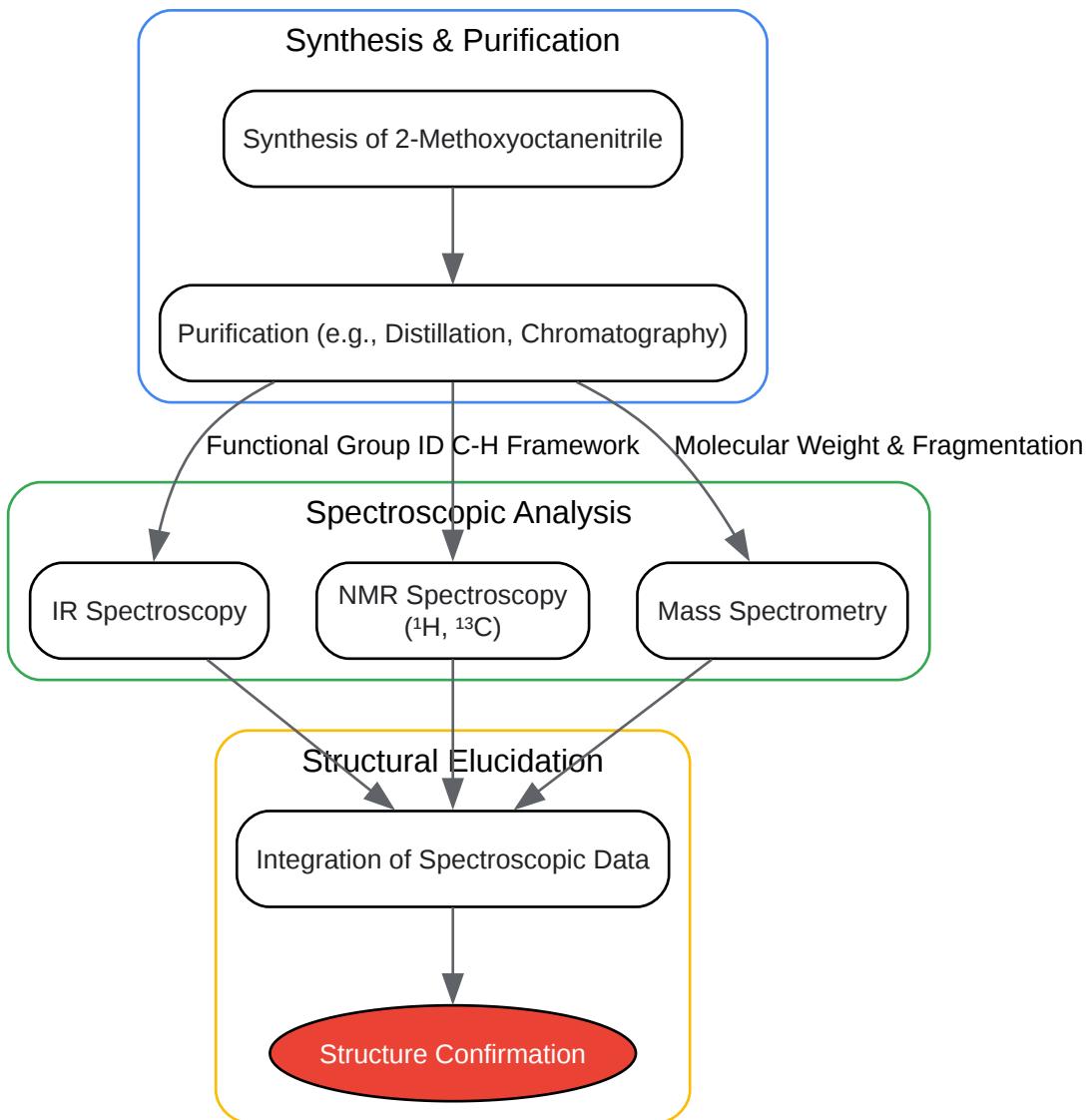
m/z	Proposed Fragment
155	$[M]^+$ (Molecular Ion)
124	$[M - OCH_3]^+$
98	$[M - C_4H_9]^+$ ( $\alpha$ -cleavage)
84	$[M - C_5H_{11}]^+$ (cleavage at C4-C5)
57	$[C_4H_9]^+$
41	$[CH_3CN + H]^+$ (McLafferty rearrangement)

The fragmentation of ethers often proceeds via  $\alpha$ -cleavage, which is the breaking of a bond adjacent to the oxygen atom.[\[10\]](#)[\[11\]](#)[\[12\]](#) Nitriles can also undergo fragmentation, and for longer chain nitriles, a McLafferty rearrangement is a possible pathway.[\[10\]](#)

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural characterization of a newly synthesized compound like **2-methoxyoctanenitrile**.

## Workflow for Spectroscopic Analysis of 2-Methoxyoctanenitrile

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Caption: Workflow for the synthesis and structural elucidation.

Conclusion: This technical guide provides a predicted spectroscopic dataset for **2-methoxyoctanenitrile** based on the established principles of NMR, IR, and Mass Spectrometry. The provided experimental protocols offer a standardized approach for obtaining empirical data. This information serves as a valuable resource for researchers in the synthesis and characterization of this and related compounds, facilitating efficient and accurate structural verification.

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